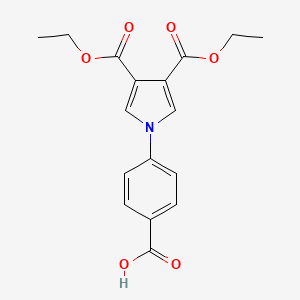
4-(3,4-Bis(ethoxycarbonyl)-1H-pyrrol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(II) oxalate hydrate, also known as ferrous oxalate dihydrate, is an inorganic compound with the chemical formula FeC₂O₄·2H₂O. It is a yellow, odorless powder that is poorly soluble in water. This compound is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers, each with two aquo ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(II) oxalate hydrate can be synthesized through the reaction of ferrous sulfate with oxalic acid in an aqueous solution. The reaction is as follows: [ \text{FeSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O} + \text{H}_2\text{SO}_4 ] The product, iron(II) oxalate hydrate, precipitates out of the solution and can be collected by filtration .
Industrial Production Methods: In industrial settings, iron(II) oxalate hydrate is often produced through hydrothermal synthesis. This method involves reacting metallic iron with oxalic acid under high pressure and temperature conditions to yield high-quality single crystals of the compound .
Chemical Reactions Analysis
Types of Reactions: Iron(II) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated to 120°C, the dihydrate dehydrates, and the anhydrous iron(II) oxalate decomposes near 190°C to produce a mixture of iron oxides, pyrophoric iron metal, carbon dioxide, carbon monoxide, and water.
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis and precipitation of iron(II) oxalate hydrate.
Hydrogen Peroxide: Used as an oxidizing agent to convert iron(II) oxalate to iron(III) oxalate.
Major Products Formed:
Iron Oxides: Formed during the thermal decomposition of iron(II) oxalate hydrate.
Iron(III) Oxalate: Formed during the oxidation of iron(II) oxalate
Scientific Research Applications
Iron(II) oxalate hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of iron(II) oxalate hydrate involves its ability to undergo redox reactions. The iron(II) ion can be oxidized to iron(III), which plays a crucial role in various biochemical and industrial processes. The compound’s structure, consisting of chains of oxalate-bridged ferrous centers, allows for efficient electron transfer and coordination with other molecules .
Comparison with Similar Compounds
Iron(II) oxalate hydrate can be compared with other similar compounds, such as:
Iron(III) Oxalate: Unlike iron(II) oxalate, iron(III) oxalate contains iron in the +3 oxidation state and has different chemical properties and reactivity.
Potassium Ferrioxalate: A complex iron compound with the formula K₃[Fe(C₂O₄)₃], which is used in photochemistry and as a standard in chemical actinometry.
Sodium Ferrioxalate: Similar to potassium ferrioxalate, but with sodium as the counterion.
Iron(II) oxalate hydrate is unique due to its specific coordination polymer structure and its role as a precursor for various advanced materials .
Properties
Molecular Formula |
C17H17NO6 |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
4-[3,4-bis(ethoxycarbonyl)pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C17H17NO6/c1-3-23-16(21)13-9-18(10-14(13)17(22)24-4-2)12-7-5-11(6-8-12)15(19)20/h5-10H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
FSYBIIQLTOOVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1C(=O)OCC)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
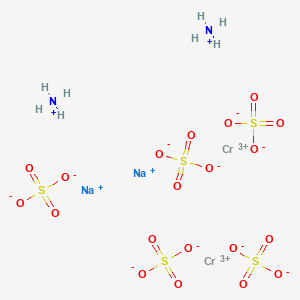
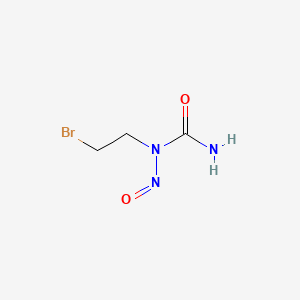
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
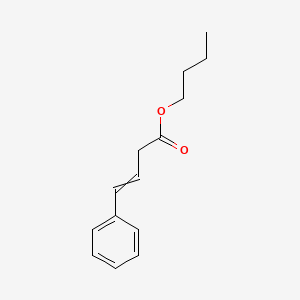
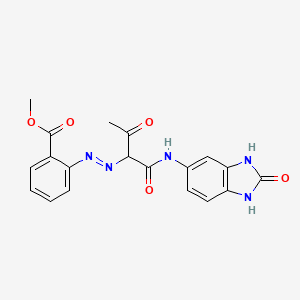
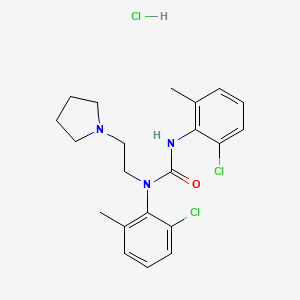
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)

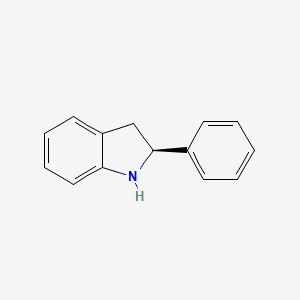
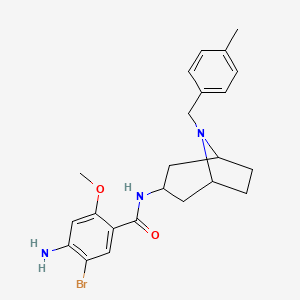
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
